molecular formula C7H8N4O4 B12883702 5-Nitro-2-furaldehyde 2-methylsemicarbazone CAS No. 6281-25-0

5-Nitro-2-furaldehyde 2-methylsemicarbazone

Cat. No.: B12883702
CAS No.: 6281-25-0
M. Wt: 212.16 g/mol
InChI Key: HPCZKRCCVQJKGG-RUDMXATFSA-N
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Description

1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitrofuran moiety, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-methylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular structures. This oxidative stress can lead to cell death, making the compound effective against microbial pathogens and cancer cells. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds .

Properties

CAS No.

6281-25-0

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

1-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C7H8N4O4/c1-10(7(8)12)9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,12)/b9-4+

InChI Key

HPCZKRCCVQJKGG-RUDMXATFSA-N

Isomeric SMILES

CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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